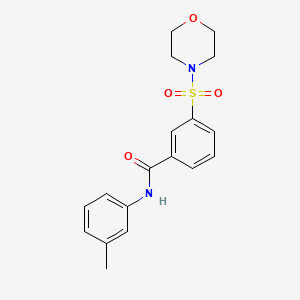

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

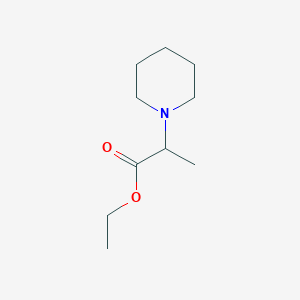

“3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a morpholinosulfonyl group and a m-tolyl group .

Molecular Structure Analysis

The molecular structure of “3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” would be complex due to the presence of several functional groups. The benzamide portion of the molecule would consist of a benzene ring attached to a carboxamide group. The morpholinosulfonyl group would add additional complexity, as would the m-tolyl group, which is a type of aryl group related to toluene .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(morpholinosulfonyl)-N-(m-tolyl)benzamide” would depend on its exact structure. Benzamides are typically solid at room temperature, and their properties can be influenced by the presence of other functional groups .

Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolidinediones

This compound has been used in the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones. These derivatives have shown potential for the treatment of type 2 diabetes. The compound was used as a catalyst in the synthesis process, and the resulting molecules showed better binding affinity with the protein peroxisome proliferator-activated receptor-γ (PPARγ), which is crucial in the treatment of type 2 diabetes .

Synthesis of Primary Propargylic Alcohols

The compound has been used in the synthesis of primary propargylic alcohols from terminal alkynes. This synthesis process involves the use of morpholine as a catalyst .

Selective Detection of m-Tolyl Hydrazine

The compound has been used in the development of a selective detection system for m-tolyl hydrazine. This system was found to have good affinity in the presence of other interfering toxic chemicals .

Optimization of Laser Properties

The compound has been used in the optimization of the laser properties of polymer films. The compound, known as N,N´-bis(3-methylphenyl)-N,N´-diphenylbenzidine system (TPD), has been used to improve the amplified spontaneous emission characteristics of these films .

Development of Organic Lasers

The compound has been used in the development of organic lasers. The molecule N,N′-bis(3-methylphenyl)-N,N′-dyphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission .

Inhibition of NF-κB Activity

The compound has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-14-4-2-6-16(12-14)19-18(21)15-5-3-7-17(13-15)25(22,23)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAWGOSFLHTBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(morpholinosulfonyl)-N-(m-tolyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2388783.png)

![N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2388789.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)

![(E)-3-(2-methoxy-5-methylphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2388802.png)

![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)